molecular formula C21H21N3O3S B2788889 2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 895799-76-5

2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2788889
CAS No.: 895799-76-5
M. Wt: 395.48
InChI Key: OONGMNHXMPVOIM-UHFFFAOYSA-N
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Description

The compound 2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a structurally complex molecule featuring an indole core substituted at position 3 with a 4-nitrobenzylthio group and at position 1 with a pyrrolidinyl ethanone moiety.

Properties

IUPAC Name

2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(22-11-3-4-12-22)14-23-13-20(18-5-1-2-6-19(18)23)28-15-16-7-9-17(10-8-16)24(26)27/h1-2,5-10,13H,3-4,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONGMNHXMPVOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Table 1: Comparative Bioactivity of Indole-Thioether Derivatives

Compound Name Indole Substituent Thioether Substituent Bioactivity (pIC50/IC50) Reference
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-NO₂ 4-NO₂C₆H₄S pIC50 = 8.2129
1-(5-chloro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethenone 5-Cl 4-NO₂C₆H₄S IC50 = 30 nM
Target compound : 2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone None (1-position substituted) 4-NO₂C₆H₄CH₂S Data not available
Key Observations:

Substituent Position and Activity: Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) at the 5-position of the indole ring exhibit enhanced antimalarial activity. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.2129) outperforms chloroquine (pIC50 = 7.5528) . The target compound lacks substitution at the 5-position, which may reduce its potency compared to these analogs. However, the 4-nitrobenzylthio group (vs.

Role of the Pyrrolidine Moiety: Pyrrolidine derivatives are noted for their conformational flexibility and ability to enhance solubility, as seen in and . The pyrrolidin-1-yl group in the target compound may improve pharmacokinetic properties compared to simpler alkyl or aryl substituents.

This suggests a favorable safety profile for the target compound, assuming structural similarity.

Structural Modifications and Trends

  • Nitro Group Placement :
    • The 4-nitrobenzylthio group in the target compound differs from the 4-nitrophenylthio group in . The benzyl spacer may enhance membrane permeability but reduce electronic effects on the indole ring.
  • Pyrrolidine vs. Other Substituents :
    • Compared to compounds with phenyl or methyl groups (e.g., ), the pyrrolidine moiety may confer better solubility and metabolic stability.

Q & A

Q. What are the key synthetic steps and challenges in preparing 2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including:

  • Thioether formation : Coupling the indole-thiol moiety with 4-nitrobenzyl bromide under basic conditions.
  • Ethanone linkage : Introducing the pyrrolidine group via nucleophilic substitution or coupling reactions. Key challenges include controlling oxidation of the thioether group and ensuring regioselectivity during indole functionalization. Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : To confirm the presence of the indole, pyrrolidine, and 4-nitrobenzyl groups (e.g., aromatic proton signals at δ 7.5–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.
  • HPLC : To assess purity (>95% is typically required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst selection : Use palladium-based catalysts for coupling reactions to reduce side products.
  • Temperature control : Maintain reactions at 50–60°C to prevent thermal degradation of the nitro group.
  • Inert atmosphere : Employ nitrogen or argon to avoid oxidation of the thioether linkage.
  • Purification : Gradient column chromatography with silica gel or reverse-phase HPLC for final isolation .

Q. How do structural modifications (e.g., nitro group position) influence biological activity?

  • Structure-activity relationship (SAR) studies : Replace the 4-nitrobenzyl group with electron-withdrawing (e.g., cyano) or electron-donating (e.g., methoxy) substituents to assess changes in receptor binding.
  • Assay design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) to quantify activity shifts. Computational docking studies can predict binding affinity changes .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Orthogonal assays : Validate activity using both cell-based (e.g., apoptosis assays) and biochemical (e.g., ELISA) methods.
  • Metabolic stability testing : Assess whether cytochrome P450-mediated degradation impacts observed potency.
  • Structural analogs : Synthesize derivatives to isolate the contribution of specific functional groups .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., cannabinoid or serotonin receptors).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic properties (e.g., nitro group’s Hammett constant) with activity data .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor decomposition via LC-MS.
  • Light and heat stability : Expose to UV light (λ = 254 nm) and elevated temperatures (40°C) to identify degradation pathways.
  • Plasma stability : Incubate with human plasma and quantify remaining compound using LC-MS/MS .

Q. How should in vivo studies be designed to assess pharmacokinetics and toxicity?

  • Pharmacokinetic parameters : Measure plasma half-life (t₁/₂), Cmax, and bioavailability in rodent models.
  • Toxicity screening : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) assays.
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

  • Resolution :
    • Solvent screening : Test solubility in PBS, DMSO/PBS mixtures, and cyclodextrin-based formulations.
    • Dynamic light scattering (DLS) : Check for nanoparticle formation, which may falsely indicate solubility.
    • Reference controls : Compare with structurally similar compounds (e.g., indole-thioether analogs) to identify trends .

Key Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to minimize batch-to-batch variability.
  • Data validation : Use triplicate experiments and statistical analysis (e.g., Student’s t-test) for biological assays.
  • Interdisciplinary collaboration : Integrate synthetic chemistry, computational biology, and pharmacology for robust SAR insights .

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